molecular formula C10H16O2 B13742649 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde CAS No. 33731-59-8

2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde

Cat. No.: B13742649
CAS No.: 33731-59-8
M. Wt: 168.23 g/mol
InChI Key: SQZVYXOKAXPDKY-UHFFFAOYSA-N
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Description

2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde is a heterocyclic compound with the molecular formula C10H16O2 It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom

Preparation Methods

The synthesis of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde can be achieved through several methods. One common approach involves the Cannizzaro reaction, where the compound undergoes disproportionation in the presence of a strong base like sodium hydroxide. This reaction typically occurs in an ethanol medium and involves the transfer of a hydride ion from one molecule to another, resulting in the formation of a carboxylate anion and an alcohol .

Industrial production methods may involve the hydrogenation of pyran derivatives or the use of other catalytic processes to achieve the desired product. The specific conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound .

Chemical Reactions Analysis

2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde involves its interaction with various molecular targets. In the Cannizzaro reaction, the compound undergoes hydride transfer, leading to the formation of carboxylate anions and alcohols. This reaction is facilitated by the presence of a strong base, which deprotonates the aldehyde group, making it more reactive towards nucleophilic attack .

Comparison with Similar Compounds

2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,5-diethyl-3,4-dihydropyran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-9-5-6-10(4-2,8-11)12-7-9/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZVYXOKAXPDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=COC(CC1)(CC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701232617
Record name 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde
Source EPA DSSTox
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Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33731-59-8
Record name 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde
Source CAS Common Chemistry
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Record name 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde
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Record name 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde
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Record name 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde
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